4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate
Description
This compound features a complex heterocyclic core comprising a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole ring system substituted with two phenyl groups at positions 2 and 5, and two ketone (dioxo) groups at positions 4 and 4. Attached to this core is a 2-methoxyphenyl group, which is further esterified with a 4-fluorobenzoate moiety. The methoxy group on the phenyl ring may influence electronic effects, such as electron-donating resonance, which could modulate reactivity or binding interactions.
Structural characterization of such compounds typically employs X-ray crystallography, facilitated by programs like SHELX for refinement and ORTEP-3 for graphical representation of molecular geometry . The puckering of the pyrrolo-oxazole ring, critical for conformational analysis, can be quantified using ring puckering coordinates as defined by Cremer and Pople .
Properties
Molecular Formula |
C31H23FN2O6 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
[4-(4,6-dioxo-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C31H23FN2O6/c1-38-25-18-20(14-17-24(25)39-31(37)19-12-15-21(32)16-13-19)27-26-28(40-34(27)23-10-6-3-7-11-23)30(36)33(29(26)35)22-8-4-2-5-9-22/h2-18,26-28H,1H3 |
InChI Key |
CFJLSOMVIOXMQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5)OC(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d][1,2]oxazole core, followed by functionalization to introduce the methoxyphenyl and fluorobenzoate groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The target compound shares a pyrrolo-oxazole/oxazin core with other pharmacopeial derivatives but differs in substituents and functional groups. Below is a comparative analysis based on structural data (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
| Compound Name | Core Ring System | Key Functional Groups | Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | Pyrrolo[3,4-d][1,2]oxazole | Dioxo, benzoate ester | 2,5-Diphenyl; 2-methoxyphenyl; 4-fluorobenzoate | Fluorine enhances stability; methoxy modulates electronic properties. |
| 4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)... (Compound c)* | Pyrrolo[2,1-b][1,3]oxazin | Epoxy, hydroxy, carbamoyl | 4-Fluorophenyl; isopropyl; phenylcarbamoyl | Epoxy group increases rigidity; carbamoyl introduces hydrogen-bonding potential. |
| (3R)-4-(1b-(4-Fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)... (Compound d)* | Oxireno-pyrrolo[2,1-b][1,3]oxazin | Hydroxy, carbamoyl, oxirene (epoxide) | 4-Fluorophenyl; isopropyl; phenylcarbamoyl | Oxirene ring adds strain; stereochemistry (3R) may influence bioactivity. |
*From Pharmacopeial Forum PF 43(1) .
Conformational and Electronic Differences
- Ring Puckering: The target compound’s pyrrolo-oxazole ring likely exhibits distinct puckering compared to oxazin or oxireno-pyrrolo-oxazin systems.
- Substituent Effects: The 4-fluorobenzoate ester in the target compound increases lipophilicity and resistance to esterase-mediated hydrolysis compared to non-fluorinated esters. Compound c’s epoxy and carbamoyl groups introduce polar functionality, enhancing aqueous solubility but reducing membrane permeability. Compound d’s oxirene ring introduces strain, which might confer reactivity or instability under physiological conditions.
Physicochemical and Pharmacological Implications
- Lipophilicity : The target compound’s benzoate ester and diphenyl substituents suggest higher logP values than Compounds c and d, which possess polar hydroxy/carbamoyl groups.
- Metabolic Stability : Fluorination in the target compound may slow oxidative metabolism (e.g., cytochrome P450), whereas Compounds c and d’s epoxy/hydroxy groups could be sites for Phase I metabolism.
- Synthetic Complexity : The diphenyl and methoxyphenyl groups in the target compound may require multi-step synthesis, whereas Compounds c and d’s epoxy/oxirene systems demand specialized ring-forming reactions.
Biological Activity
The compound 4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate is a complex organic molecule characterized by its unique pyrrolo[3,4-d][1,2]oxazole ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 538.5 g/mol. The IUPAC name is given as .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Initial studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Properties : Investigations into its antiviral capabilities have shown promise in inhibiting viral replication in vitro.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. The unique structural features allow it to bind selectively to these targets, modulating their activity and influencing biological outcomes .
Anticancer Studies
A series of experiments have been conducted to evaluate the anticancer properties of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays on various cancer cell lines | Showed significant reduction in cell viability at concentrations above 10 µM. |
| Study B | In vivo models using xenograft tumors | Demonstrated tumor growth inhibition by approximately 50% compared to control groups. |
These studies highlight the potential of the compound as a therapeutic agent in oncology.
Antiviral Activity
Research has also focused on the antiviral effects of the compound:
| Study | Virus Tested | IC50 Value (µM) | |
|---|---|---|---|
| Study C | Influenza Virus | 5.0 | Effective in reducing viral load in cell cultures. |
| Study D | Herpes Simplex Virus | 3.0 | Significant inhibition of viral replication observed. |
These findings suggest that the compound may serve as a lead structure for developing antiviral drugs .
Toxicological Assessment
Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that the compound has a low acute toxicity profile:
- LD50 values were determined using standard OECD guidelines.
- Histopathological examinations revealed no significant adverse effects on major organs in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
